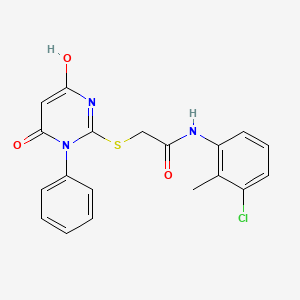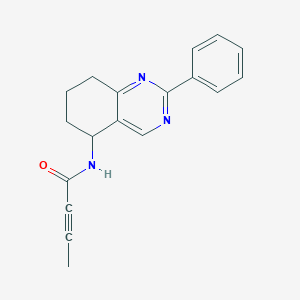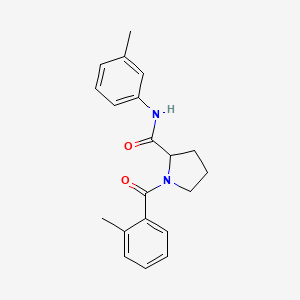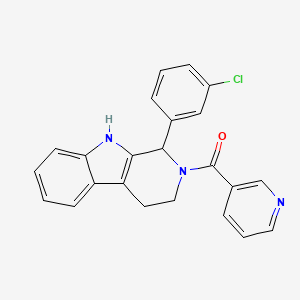![molecular formula C20H22ClN3O2 B5970756 (E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide](/img/structure/B5970756.png)
(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide is a synthetic organic compound characterized by its unique diazenyl and hydroxybutenamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide typically involves a multi-step process. The initial step often includes the diazotization of 4-butylaniline to form the diazonium salt, which is then coupled with 2-chloroaniline under controlled conditions to form the diazenyl intermediate. This intermediate undergoes further reactions, including condensation with a suitable aldehyde or ketone, to form the final hydroxybutenamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxybutenamide moiety may also interact with cellular pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide is unique due to its combination of diazenyl and hydroxybutenamide functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced specificity and potency in its applications.
Propriétés
IUPAC Name |
(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-3-4-7-15-10-12-16(13-11-15)23-24-19(14(2)25)20(26)22-18-9-6-5-8-17(18)21/h5-6,8-13,25H,3-4,7H2,1-2H3,(H,22,26)/b19-14+,24-23? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZFSYIPNHMYMY-QEOUCRQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC(=C(C)O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N=N/C(=C(\C)/O)/C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5970678.png)


![8-[5-(4-carboxybutyl)thiophen-2-yl]octanoic Acid](/img/structure/B5970701.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5970713.png)


![1-(4,6-Dimethylpyrimidin-2-YL)-4-(4-fluorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B5970735.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(naphthalen-1-yl)propanamide](/img/structure/B5970736.png)
![6-HYDROXY-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5970737.png)

![1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5970750.png)
![3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride](/img/structure/B5970757.png)
![tert-butyl 2-{[(4-fluorobenzyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5970763.png)
